molecular formula C8H4ClN3S2 B12302585 7-chloro-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine

7-chloro-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine

Cat. No.: B12302585
M. Wt: 241.7 g/mol
InChI Key: JEELEXFZNOKNPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-chloro-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine is a heterocyclic compound that features a unique structure combining a thiazole and benzothiazole ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine typically involves the formation of the thiazole and benzothiazole rings followed by their fusion. One common method involves the reaction of 2-aminothiophenol with chloroacetyl chloride to form 2-chlorobenzothiazole, which is then reacted with thioamide under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

7-chloro-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

7-chloro-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-chloro-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes. For example, it can inhibit dihydroorotase and DNA gyrase, leading to antibacterial effects. The compound’s structure allows it to bind to active sites of enzymes, thereby blocking their activity and affecting the metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 7-chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-amine
  • 7-chlorobenzo[d]thiazol-2-amine

Uniqueness

Compared to similar compounds, 7-chloro-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine exhibits unique properties due to its specific ring structure. This structure imparts distinct electronic and steric characteristics, making it a valuable compound for targeted biological applications and synthetic chemistry .

Properties

Molecular Formula

C8H4ClN3S2

Molecular Weight

241.7 g/mol

IUPAC Name

7-chloro-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine

InChI

InChI=1S/C8H4ClN3S2/c9-7-12-5-4(13-7)2-1-3-6(5)14-8(10)11-3/h1-2H,(H2,10,11)

InChI Key

JEELEXFZNOKNPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C1N=C(S3)N)N=C(S2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.